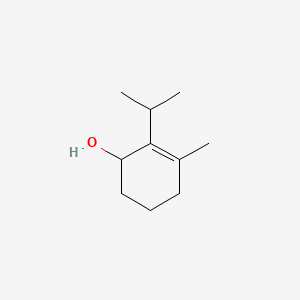
3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol, also known as piperitol, is an organic compound with the molecular formula C10H18O. It is a cyclic alcohol with a structure that includes a cyclohexene ring substituted with methyl and isopropyl groups. This compound is found naturally in various essential oils, including those of Eucalyptus radiata, pennyroyal, and other Mentha species .
Métodos De Preparación
3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of racemic piperitone using reducing agents such as lithium aluminum hydride or aluminum isopropoxide . The d-form of this compound can also be isolated from natural sources . Industrial production methods typically involve the extraction and purification of the compound from essential oils where it naturally occurs .
Análisis De Reacciones Químicas
3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated alcohols or hydrocarbons. Reducing agents like lithium aluminum hydride are often used.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can occur in the presence of halogens like chlorine or bromine.
Hydrogenation: Hydrogenation reactions can reduce the double bond in the cyclohexene ring, converting it into a cyclohexane derivative.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its pleasant odor and is a component in the formulation of perfumes and other scented products
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol can be compared with other similar compounds, such as:
3-Methyl-4-propan-2-ylcyclohex-2-en-1-one: This compound has a similar structure but contains a ketone group instead of an alcohol group.
2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol: This compound has a similar cyclohexene ring structure but differs in the position and type of substituents.
Terpinen-4-ol: This compound is another cyclic alcohol with a similar molecular formula but different structural arrangement.
The uniqueness of this compound lies in its specific combination of functional groups and its occurrence in natural essential oils, which contribute to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H18O |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
3-methyl-2-propan-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)10-8(3)5-4-6-9(10)11/h7,9,11H,4-6H2,1-3H3 |
Clave InChI |
GSSZVQVJTPIWHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(CCC1)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



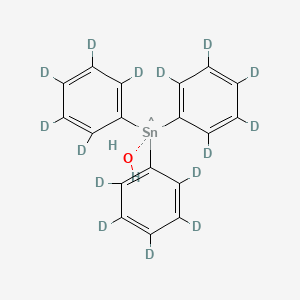
![[2-(2-Hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone](/img/structure/B13836820.png)
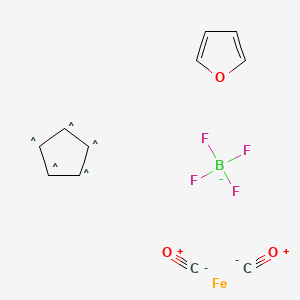
![3-Oxo-3-[2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B13836836.png)
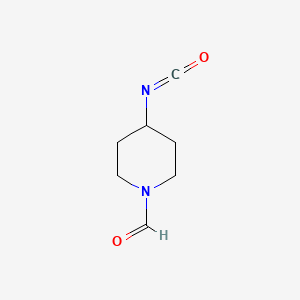
![Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt](/img/structure/B13836859.png)
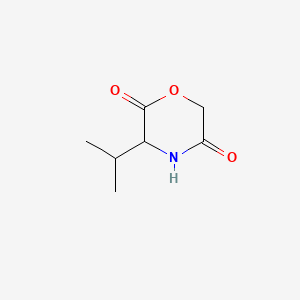
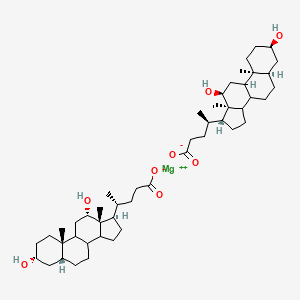
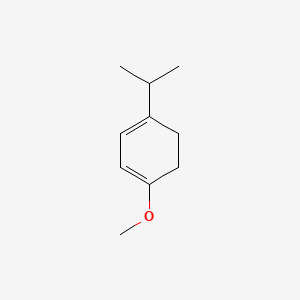
![[2-Hydroxy-3-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]propyl] 4-methylbenzenesulfonate](/img/structure/B13836878.png)
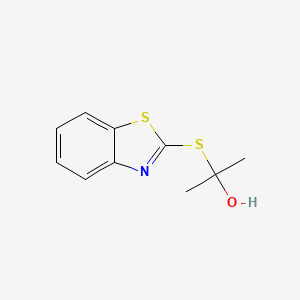
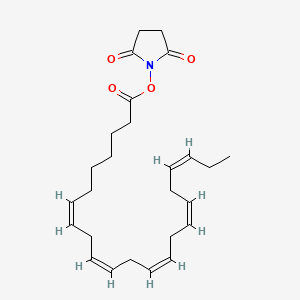
![1,1-Dimethylethyl 3-azido-4-[[(phenylmethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate](/img/structure/B13836885.png)
